The Rhodopsin Epitope Tag is a peptide tag derived from the C-terminus of bovine rhodopsin, consisting of nine amino acids. This epitope tag is widely utilized in various biochemical and molecular biology applications, particularly for the detection, localization, and purification of proteins. It is recognized by specific antibodies, facilitating its use in diverse immunochemical techniques.
The Rhodopsin Epitope Tag originates from bovine rhodopsin, a light-sensitive receptor protein found in the photoreceptor cells of the retina. Rhodopsin plays a crucial role in phototransduction, the process by which light signals are converted into electrical signals in the retina. The epitope tag has been synthesized and commercialized for research purposes by various suppliers, such as Anaspec .
The Rhodopsin Epitope Tag is classified as a protein epitope tag. Epitope tags are short sequences of amino acids that are fused to proteins to facilitate their detection and purification. The Rhodopsin Epitope Tag is particularly noted for its small size, which minimizes interference with the protein's native structure and function compared to larger protein tags.
The synthesis of the Rhodopsin Epitope Tag can be achieved through solid-phase peptide synthesis or recombinant DNA technology. In solid-phase synthesis, the peptide is assembled stepwise on a solid support, allowing for precise control over the sequence. In recombinant techniques, the tag is encoded within a gene construct that expresses the target protein fused with the epitope tag.
For recombinant expression, the gene encoding the target protein is cloned into an expression vector containing the sequence for the Rhodopsin Epitope Tag. This construct is then transfected into host cells (e.g., bacterial or mammalian cells) where it is expressed and subsequently purified using affinity chromatography techniques that exploit the specific binding of antibodies to the epitope tag .
While detailed structural data specific to just the epitope tag may be limited, studies on rhodopsin itself reveal that it contains seven transmembrane helices, which are essential for its function as a G-protein coupled receptor . The structural integrity of rhodopsin influences how well the epitope tag can be utilized in experimental contexts.
The Rhodopsin Epitope Tag does not participate in chemical reactions per se but serves as a recognition motif for antibodies in immunoassays. When used in experiments, it can be involved in various biochemical interactions such as binding to antibodies during Western blotting or immunoprecipitation.
During purification processes, proteins tagged with the Rhodopsin Epitope can be isolated using affinity chromatography methods where columns are pre-coated with antibodies against the epitope. This allows for selective binding and elution of tagged proteins from complex mixtures .
The mechanism by which the Rhodopsin Epitope Tag functions primarily involves antibody recognition. When a protein containing this tag is present in a sample, antibodies specific to the Rhodopsin Epitope will bind to it during assays such as Western blotting or enzyme-linked immunosorbent assays (ELISA). This binding facilitates subsequent detection and analysis.
Research indicates that utilizing this epitope tag can enhance sensitivity and specificity in detecting target proteins within complex biological samples . The effectiveness of this tag is attributed to its small size and high affinity for corresponding antibodies.
The Rhodopsin Epitope Tag has several scientific uses:
Epitope tagging revolutionized molecular biology by enabling precise detection, purification, and characterization of recombinant proteins without target-specific antibodies. Early tagging systems (e.g., FLAG, HA, Myc) faced limitations including low specificity, post-translational modifications, and poor performance across techniques. The FLAG tag (DYKDDDDK), while effective for immunoaffinity purification, exhibited nonspecific binding and lysine-mediated cross-linking artifacts [1] [2]. Similarly, HA and Myc tags excelled in detection but faltered in native protein purification due to harsh elution requirements.
The 1D4 epitope tag (TETSQVAPA), derived from bovine rhodopsin’s C-terminus, emerged as a versatile solution. Its development was driven by the need for a tag compatible with:
Table 1: Evolution of Key Epitope Tags
Tag | Sequence | Key Strengths | Key Limitations |
---|---|---|---|
FLAG | DYKDDDDK | High-affinity purification | Lysine cross-linking; tyrosine modification |
HA | YPYDVPDYA | Excellent detection | Harsh elution conditions |
Myc | EQKLISEEDL | Nuclear localization studies | Low purification efficiency |
1D4 | TETSQVAPA | Mild elution; low background; membrane protein compatibility | Strict C-terminal positioning required |
The 1D4 epitope tag originates from the extreme C-terminal nonapeptide (residues 340–348: TETSQVAPA) of bovine rhodopsin, a G protein-coupled receptor (GPCR) essential for vision. This sequence is evolutionarily conserved across vertebrates, with >90% identity in mammalian rhodopsins [5] [6]. Structural analyses reveal this region adopts a solvent-exposed conformation in both inactive and active rhodopsin states, making it inherently accessible for antibody binding without obstructing receptor function [6] [7].
Key biochemical features enabled its transition to a universal tag:
Notably, the 1D4 epitope is absent in non-rhodopsin proteins, ensuring exceptional specificity. Its evolutionary optimization for extracellular exposure in rhodopsin translated directly into high accessibility when fused to heterologous proteins [5] [8].
Table 2: Structural Conservation of the 1D4 Epitope Region
Species | C-Terminal Sequence | Identity to Bovine | Functional Status |
---|---|---|---|
Bovine | ...TETSQVAPA-COOH | 100% | Functional |
Human | ...TETSQVAPA-COOH | 100% | Functional |
Mouse | ...TESTSQVAPA-COOH | 89% | Functional |
Chicken | ...AETTQVSPA-COOH | 67% | Functional |
The 1D4 tag exhibits a strict positional constraint: It must be positioned at the C-terminus of target proteins to retain high-affinity antibody binding. This requirement stems from the Rho1D4 antibody’s dependence on the free α-carboxylate group of the C-terminal alanine for molecular recognition. Amidation of this carboxyl group reduces immunoreactivity >100-fold [2] [5]. This structural constraint has profound implications:
Mechanistic Basis for C-Terminal Specificity:
Structural Advantages for Tagged Proteins:
Functional Compatibility:
Table 3: Performance Comparison of Tagging Positions
Tag Position | Antibody Affinity | Risk of Functional Interference | Suitable Applications |
---|---|---|---|
C-terminal (1D4) | High (KD ~2 nM) | Low | GPCRs, ion channels, structural proteins |
N-terminal | Undetectable | Moderate | Secreted proteins, N-terminal domain studies |
Internal | Variable (<100-fold reduced) | High | Not recommended |
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7